molecular formula C25H28O4 B15341351 Estriol 3-benzoate CAS No. 2137-85-1

Estriol 3-benzoate

Cat. No.: B15341351
CAS No.: 2137-85-1
M. Wt: 392.5 g/mol
InChI Key: XOFSFAAPNZBHAY-ROHWNPGJSA-N
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Description

Estriol 3-benzoate is a synthetic estrogen, a derivative of estriol, which is one of the three main naturally occurring estrogens in the body. It is commonly used in hormonal therapies and research due to its estrogenic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Estriol 3-benzoate can be synthesized through the esterification of estriol with benzoic acid. The reaction typically involves heating estriol with benzoic acid in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is carried out using large-scale reactors. The process involves the continuous addition of estriol and benzoic acid, with careful control of temperature and pH to ensure high yield and purity. The product is then purified through crystallization or other suitable methods.

Chemical Reactions Analysis

Types of Reactions: Estriol 3-benzoate undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.

Common Reagents and Conditions:

  • Hydrolysis: this compound can be hydrolyzed back to estriol and benzoic acid using aqueous acid or base.

  • Oxidation: It can be oxidized to form this compound derivatives.

  • Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).

Major Products Formed:

  • Hydrolysis: Estriol and benzoic acid

  • Oxidation: Various oxidized derivatives

  • Reduction: Reduced forms of this compound

Scientific Research Applications

Estriol 3-benzoate is widely used in scientific research due to its estrogenic activity. It is employed in studies related to:

  • Chemistry: Investigating the synthesis and properties of ester derivatives.

  • Biology: Studying the effects of estrogen on various biological systems.

  • Medicine: Researching hormonal therapies and treatments for conditions like menopause, osteoporosis, and certain cancers.

  • Industry: Developing pharmaceuticals and other products that require estrogenic activity.

Mechanism of Action

Estriol 3-benzoate is similar to other estrogenic compounds like estradiol benzoate and estradiol valerate. it is unique in its specific chemical structure and the way it interacts with estrogen receptors. While estradiol benzoate is a pro-drug of estradiol, this compound is a direct estrogenic agent.

Comparison with Similar Compounds

  • Estradiol benzoate

  • Estradiol valerate

  • Estrone sulfate

Properties

CAS No.

2137-85-1

Molecular Formula

C25H28O4

Molecular Weight

392.5 g/mol

IUPAC Name

[(8R,9S,13S,14S,16R,17R)-16,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] benzoate

InChI

InChI=1S/C25H28O4/c1-25-12-11-19-18-10-8-17(29-24(28)15-5-3-2-4-6-15)13-16(18)7-9-20(19)21(25)14-22(26)23(25)27/h2-6,8,10,13,19-23,26-27H,7,9,11-12,14H2,1H3/t19-,20-,21+,22-,23+,25+/m1/s1

InChI Key

XOFSFAAPNZBHAY-ROHWNPGJSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)O)CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5

Canonical SMILES

CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5

Origin of Product

United States

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